N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide
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Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H17ClF3N3OS2 and its molecular weight is 471.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
F1142-4680, also known as Bemarituzumab, is an Fc-optimized monoclonal antibody that primarily targets the Fibroblast Growth Factor Receptor 2b (FGFR2b) . FGFR2b is a receptor tyrosine kinase involved in cell proliferation, differentiation, and migration .
Mode of Action
Bemarituzumab is designed to block fibroblast growth factors (FGFs) from binding and activating FGFR2b . This inhibition prevents the activation of several downstream pro-tumor signaling pathways, potentially slowing cancer progression . Additionally, Bemarituzumab has been engineered for enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) to increase direct tumor cell killing by recruiting natural killer (NK) cells .
Biochemical Pathways
The inhibition of FGFR2b by Bemarituzumab affects multiple biochemical pathways involved in tumor growth and progression. These include the RAS/MAPK, PI3K/AKT, and PLCγ pathways . By blocking these pathways, Bemarituzumab can inhibit cell proliferation, angiogenesis, and survival, thereby slowing the progression of cancer .
Result of Action
The inhibition of FGFR2b by Bemarituzumab results in decreased tumor cell proliferation and increased cell death . In clinical trials, treatment with Bemarituzumab plus chemotherapy demonstrated clinically significant improvements in progression-free survival (PFS) and overall survival (OS) in patients with FGFR2b overexpression or mutation .
Action Environment
The action of Bemarituzumab can be influenced by various environmental factors. For example, the presence of FGFs and the expression level of FGFR2b can affect the drug’s efficacy Additionally, factors such as pH and temperature can influence the stability of the drug
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3OS2/c1-10-25-18(17-12-4-2-3-5-15(12)30-19(17)26-10)29-9-16(28)27-14-8-11(20(22,23)24)6-7-13(14)21/h6-8H,2-5,9H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNXYUVBDQKNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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